
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone is an organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethylquinoline with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 7-position. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinolinone ring can be reduced to a quinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Ethyl-7-carboxy-2(1H)-quinolinone.
Reduction: 3-Ethyl-7-(hydroxymethyl)quinoline.
Substitution: 3-Ethyl-7-(substituted methyl)-2(1H)-quinolinone derivatives.
科学的研究の応用
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-Ethyl-7-hydroxyquinoline
- 3-Ethyl-7-methylquinoline
- 3-Ethyl-7-(methoxymethyl)-2(1H)-quinolinone
Uniqueness
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone is unique due to the presence of the hydroxymethyl group at the 7-position, which imparts distinct chemical and biological properties
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
3-ethyl-7-(hydroxymethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-2-9-6-10-4-3-8(7-14)5-11(10)13-12(9)15/h3-6,14H,2,7H2,1H3,(H,13,15) |
InChIキー |
MSLVYAFFKQNJKM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C(C=C2)CO)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



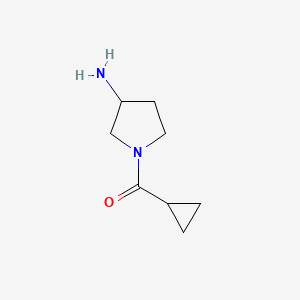
![(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13920509.png)
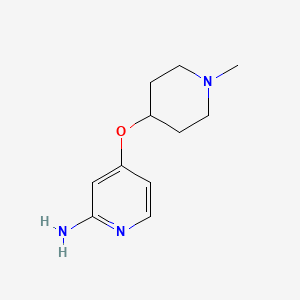
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
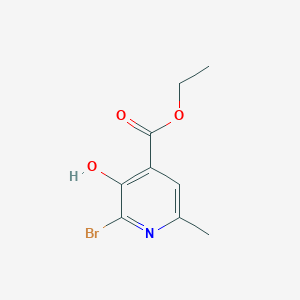
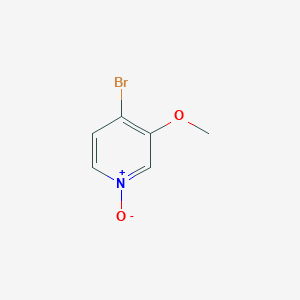
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
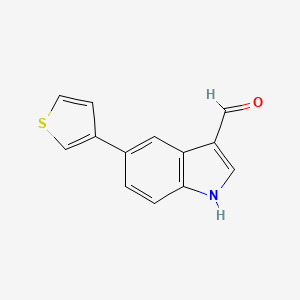
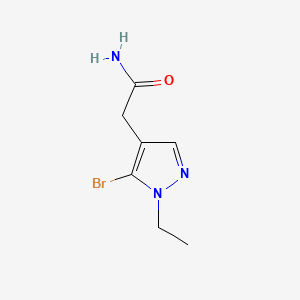
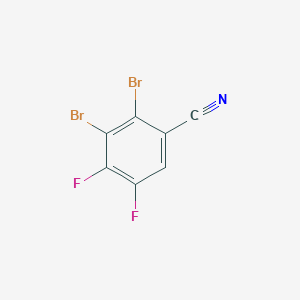
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)

